molecular formula C12H11F6NO3 B2854506 N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 477863-91-5

N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No. B2854506
CAS RN: 477863-91-5
M. Wt: 331.214
InChI Key: IHPDHPCPHLQXSA-UHFFFAOYSA-N
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Description

“N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide” is a chemical compound with the molecular formula C12H11F6NO3 . It is related to “N-[(piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride”, which has a CAS Number of 57415-44-8 .


Synthesis Analysis

The synthesis of related compounds has been described in patents. For example, a process for preparing flecainide, which is structurally similar, involves reacting para-dibromo-benzene or para-dihydroxybenzene with a compound of formula CF3CH2O-A, where A is -SO2CF3 or an alkali metal . The resulting 1,4-bis(trifluoroethoxy)benzene is acetylated to give the bis(trifluoroethoxy)acetophenone in the presence of a Lewis acid catalyst . This product is then further reacted to form the final product .


Molecular Structure Analysis

The molecular structure of “N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide” can be represented by the InChI code 1S/C12H11F6NO3/c1-7(20)21-6-8-2-4-9(5-3-8)22-11(13,14)15/h2-5H,6H2,1H3,(H,20,21) .

Scientific Research Applications

Antioxidant Activity

N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives have been studied for their antioxidant properties . These compounds are tested for their ability to scavenge free radicals and chelate metals, which is crucial in preventing oxidative stress-related diseases .

Antibacterial Properties

Research has shown that benzamide compounds exhibit antibacterial activity . They are tested against various gram-positive and gram-negative bacteria, providing a potential pathway for the development of new antibacterial drugs .

Anti-Cancer Applications

Benzamide derivatives, including those with the N-methyl-2,5-bis(2,2,2-trifluoroethoxy) moiety, are explored for their anti-cancer properties . They are assessed for their efficacy in inhibiting the growth of cancer cells through various in vitro and in silico studies .

Anti-Diabetic Agent

These compounds have also been evaluated for their potential as anti-diabetic agents . Studies involving genetically modified diabetic Drosophila melanogaster flies have been conducted to assess the anti-diabetic properties of these benzamide derivatives .

Drug Discovery

The structural features of benzamides make them significant in drug discovery . Their amide bond is a key functional group in many pharmaceuticals, and modifications to this structure can lead to the development of new therapeutic agents .

Industrial Applications

Beyond medical applications, benzamide derivatives find use in various industrial sectors . They are used in the plastic and rubber industry, paper industry, and agriculture, showcasing their versatility beyond pharmaceuticals .

properties

IUPAC Name

N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F6NO3/c1-19-10(20)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPDHPCPHLQXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326695
Record name N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821071
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide

CAS RN

477863-91-5
Record name N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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